molecular formula C14H19NO2 B12987536 Tert-butyl 3-aminoindane-5-carboxylate

Tert-butyl 3-aminoindane-5-carboxylate

Cat. No.: B12987536
M. Wt: 233.31 g/mol
InChI Key: PGJFLWPIKBVIGS-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoindane-5-carboxylate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of indane, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminoindane-5-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-aminoindane-5-carboxylate can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-aminoindane-5-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoindane-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 3-aminoindane-5-carboxylate (TBAIC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of TBAIC, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

TBAIC can be synthesized through several methods, often involving the reaction of indane derivatives with tert-butyl esters. The general synthetic route includes:

  • Starting Materials : Indane derivatives and tert-butyl chloroformate.
  • Reaction Conditions : Typically carried out under basic conditions to facilitate the formation of the carboxylate group.
  • Purification : The product is purified using chromatography techniques.

1. Antiviral Properties

Research indicates that TBAIC exhibits antiviral properties , particularly against influenza virus neuraminidase. The compound has been shown to inhibit viral replication effectively, suggesting potential as a therapeutic agent in antiviral drug development .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of TBAIC:

  • Cell Line Studies : TBAIC demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability .
  • In Vivo Studies : Animal models treated with TBAIC showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .

3. Antioxidant Activity

TBAIC has also been assessed for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound exhibited a notable percentage inhibition of DPPH radicals, highlighting its potential as a natural antioxidant .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of TBAIC against influenza virus, researchers noted that:

  • Inhibition Rate : TBAIC achieved an inhibition rate of approximately 70% at optimal concentrations.
  • Mechanism of Action : The compound was hypothesized to interact with key residues in the neuraminidase enzyme, disrupting viral entry into host cells .

Case Study 2: Anticancer Activity Evaluation

A separate study focused on the anticancer effects of TBAIC on breast cancer cell lines:

  • Cell Viability Assays : Treatment with varying concentrations of TBAIC resulted in significant decreases in cell viability across multiple assays.
  • Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activity Summary of this compound

Activity TypeAssessed EffectReference
AntiviralInhibition of influenza virus
AnticancerReduced viability in MCF-7 cells
Antioxidant% Inhibition of DPPH radicals

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)Reference
MCF-71530
MDA-MB-2312025
SK-BR-31828

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-5-4-9-6-7-12(15)11(9)8-10/h4-5,8,12H,6-7,15H2,1-3H3

InChI Key

PGJFLWPIKBVIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CCC2N)C=C1

Origin of Product

United States

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